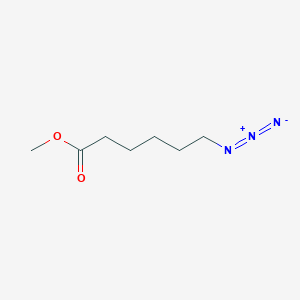
Methyl 6-azidohexanoate
描述
Methyl 6-azidohexanoate is an organic compound with the molecular formula C7H13N3O2 It is a derivative of hexanoic acid, where the terminal hydrogen atom is replaced by an azido group (-N3)
准备方法
Synthetic Routes and Reaction Conditions: Methyl 6-azidohexanoate can be synthesized through the reaction of methyl 6-bromohexanoate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of the precursor methyl 6-bromohexanoate followed by azidation using sodium azide. The process requires careful handling due to the potential hazards associated with azides.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly with alkynes, to form 1,2,3-triazoles via the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Thermal Decomposition: Upon heating, this compound can decompose to release nitrogen gas, forming highly reactive nitrenes.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions with alkynes.
Reducing Agents: Triphenylphosphine, lithium aluminum hydride for reduction to amines.
Heat: For thermal decomposition to generate nitrenes.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from reduction of the azido group.
Nitrenes: Generated through thermal decomposition.
科学研究应用
Methyl 6-azidohexanoate has several applications in scientific research:
Material Sciences: Used as a cross-linker in polymer chemistry to enhance the physical properties of polymers.
Organic Synthesis: Serves as a precursor for the synthesis of various nitrogen-containing heterocycles.
Bioconjugation: Employed in click chemistry for the bioconjugation of biomolecules.
Photovoltaics: Utilized as an additive in organic photovoltaic devices to improve performance and stability.
作用机制
The primary mechanism of action for methyl 6-azidohexanoate involves the release of nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, facilitating cross-linking in polymers or forming new covalent bonds in organic synthesis. The azido group also participates in cycloaddition reactions, forming stable triazole rings.
相似化合物的比较
1,6-Diazidohexane: Another azido compound with two azido groups, used in similar applications for cross-linking and polymer modification.
Methyl 6-bromohexanoate: The precursor for methyl 6-azidohexanoate, used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its single azido group, which provides a balance between reactivity and stability. Its ability to participate in click chemistry and generate nitrenes makes it a versatile compound in both material sciences and organic synthesis.
属性
IUPAC Name |
methyl 6-azidohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-12-7(11)5-3-2-4-6-9-10-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVYLAQXXKHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
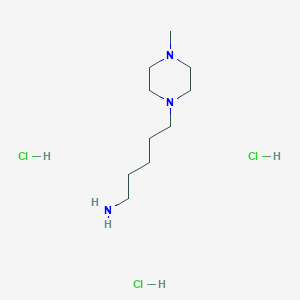
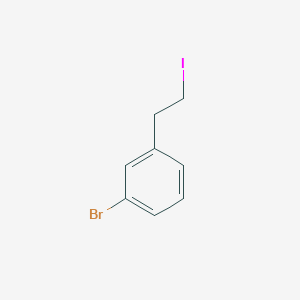

![diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride](/img/structure/B8178437.png)
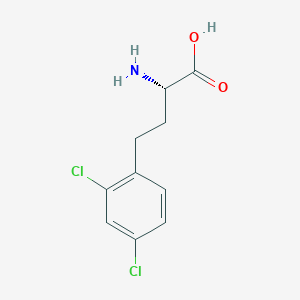
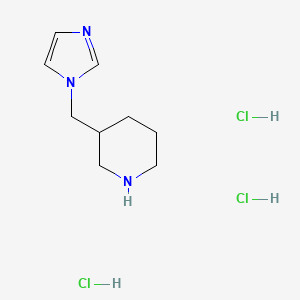
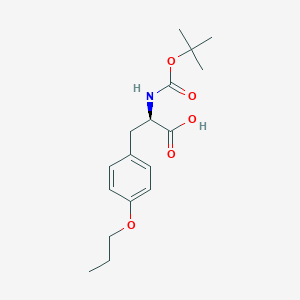
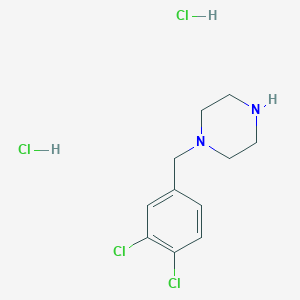
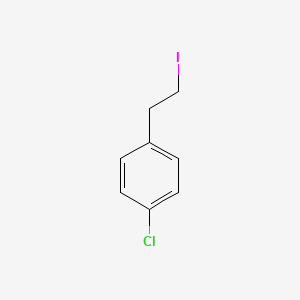
![Methyl 2-[4-(aminomethyl)phenoxy]acetate HCl](/img/structure/B8178505.png)

![(R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol](/img/structure/B8178513.png)
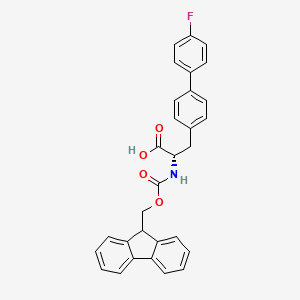
![N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine](/img/structure/B8178531.png)
